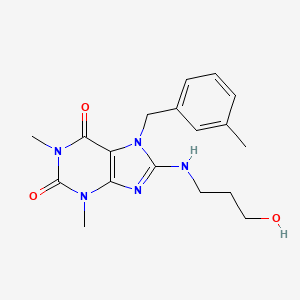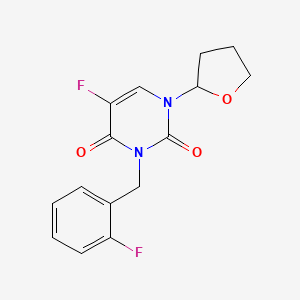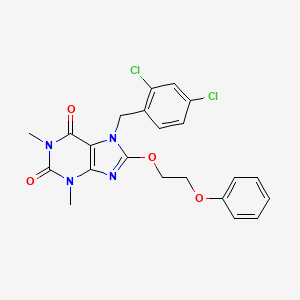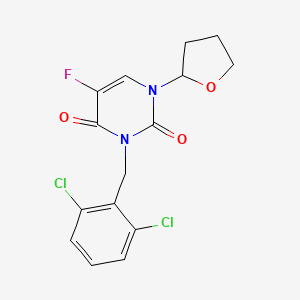![molecular formula C11H17N5O3 B4150537 8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4150537.png)
8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of xanthines. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) and 3-hydroxy-1-methylpropylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of respiratory and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine and theobromine, which also act as adenosine receptor antagonists.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases such as asthma.
Uniqueness
8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthines. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(4-hydroxybutan-2-ylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-6(4-5-17)12-10-13-7-8(14-10)15(2)11(19)16(3)9(7)18/h6,17H,4-5H2,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTOOHQSSFBCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3-pyridinyl)-1-piperidinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4150454.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione](/img/structure/B4150462.png)
![N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4150468.png)
![N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA](/img/structure/B4150470.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4150477.png)
![1-ethyl-6-fluoro-7-[4-({[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4150490.png)
![4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE](/img/structure/B4150496.png)
![7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4150503.png)

![8-[(2-hydroxypropyl)amino]-7-(2-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4150514.png)



![[3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methylthiourea](/img/structure/B4150551.png)
